molecular formula C5H4ClNO2 B563779 Gimeracil-13C3 CAS No. 1184979-29-0

Gimeracil-13C3

Cat. No.: B563779
CAS No.: 1184979-29-0
M. Wt: 148.519
InChI Key: ZPLQIPFOCGIIHV-VWNJCJTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gimeracil-13C3 is a labeled compound of Gimeracil, an antitumor agent and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD). It is primarily used in research to study the pharmacokinetics and metabolism of Gimeracil. The compound is often utilized in combination with other chemotherapeutic agents to enhance their efficacy by preventing the degradation of active metabolites.

Mechanism of Action

Target of Action

Gimeracil-13C3, also known as Gimeracil, primarily targets the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD is involved in the degradation of pyrimidine, including the anticancer drug 5-fluorouracil (5-FU) . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, thereby increasing its systemic concentrations and therapeutic effectiveness .

Mode of Action

Gimeracil functions by reversibly and selectively blocking DPD . This inhibition results in higher 5-FU levels and a prolonged half-life of the substance . The increased concentration of 5-FU allows for a sustained effect against cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Gimeracil is the metabolism of 5-FU . By inhibiting DPD, Gimeracil prevents the degradation of 5-FU, leading to increased concentrations of 5-FU in the body . This allows for a more potent and sustained anticancer effect .

Pharmacokinetics

The pharmacokinetics of Gimeracil involve its role in increasing the systemic concentrations and therapeutic effectiveness of other antineoplastic agents, particularly 5-FU . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, allowing for higher concentrations of 5-FU to be achieved with a lower dose of tegafur . This also reduces the toxic side effects associated with higher doses of tegafur .

Result of Action

The result of Gimeracil’s action is an increased concentration and effect of 5-FU within chemotherapy regimens . This leads to a more potent and sustained anticancer effect . By mimicking a class of compounds called “pyrimidines” that are essential components of RNA and DNA, 5-FU is able to insert itself into strands of DNA and RNA, thereby halting the replication process necessary for continued cancer growth .

Action Environment

The action environment of this compound is primarily within the context of antineoplastic therapy, where it is used as an adjunct to increase the concentration and effect of the main active components within chemotherapy regimens

Biochemical Analysis

Biochemical Properties

Gimeracil-13C3, like its unlabelled counterpart, plays a crucial role in biochemical reactions, particularly those involving 5-FU. It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This inhibition allows for higher concentrations of 5-FU to be achieved, thereby enhancing its therapeutic effectiveness .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cancer cells. By inhibiting DPD and thus increasing the concentration of 5-FU, this compound enhances the cytotoxic effects of 5-FU on rapidly dividing cancer cells . It has been shown to enhance the cell-killing effects of other anticancer drugs as well .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme DPD. By reversibly blocking DPD, this compound prevents the breakdown of 5-FU, leading to increased concentrations of this antineoplastic agent . This allows for a more potent cytotoxic effect on cancer cells, as 5-FU is able to insert itself into strands of DNA and RNA, halting the replication process necessary for continued cancer growth .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy

Metabolic Pathways

This compound is involved in the metabolic pathway of 5-FU. By inhibiting DPD, it prevents the degradation of 5-FU, leading to increased concentrations of this compound . This can have significant effects on metabolic flux and metabolite levels, particularly those related to the metabolism of 5-FU.

Preparation Methods

Synthetic Routes and Reaction Conditions

A practical three-step synthetic approach to Gimeracil involves using 2,4-dimethoxypyridine as the starting material. The process includes the following steps:

Industrial Production Methods

The industrial production of Gimeracil involves heating and dissolving the compound in a mixed solvent of ethanol, acetonitrile, and water. The solution is then subjected to suction filtration while heating, followed by slow cooling to crystallize the product .

Chemical Reactions Analysis

Types of Reactions

Gimeracil-13C3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.

Scientific Research Applications

Gimeracil-13C3 is widely used in scientific research for various applications:

Comparison with Similar Compounds

Similar Compounds

    Tegafur: A prodrug of fluorouracil (5-FU) used in combination with Gimeracil and Oteracil.

    Oteracil: Reduces the toxic effects of fluorouracil (5-FU) by inhibiting its phosphorylation in the gastrointestinal tract.

Uniqueness

Gimeracil-13C3 is unique in its ability to enhance the efficacy of chemotherapeutic agents by preventing the degradation of active metabolites. This property makes it a valuable component in combination therapies for cancer treatment .

Biological Activity

Gimeracil-13C3, a stable isotope-labeled derivative of gimeracil, is primarily recognized for its significant biological activity as an inhibitor of dihydropyrimidine dehydrogenase (DPD). This enzyme plays a crucial role in the metabolism of fluoropyrimidine-based chemotherapeutics, such as 5-fluorouracil (5-FU). Understanding the biological activity of this compound is essential for optimizing cancer treatment regimens and enhancing therapeutic efficacy.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

  • Molecular Formula : C7_{7}H6_{6}ClN1_{1}O2_{2} (with three carbon-13 isotopes)
  • Molecular Weight : 148.52 g/mol
  • IUPAC Name : 5-chloro-4-hydroxy-(4,5,6-^13C3_{3})1H-pyridin-2-one

The presence of carbon-13 isotopes enhances its utility in analytical techniques, particularly mass spectrometry, facilitating precise tracking in biological studies.

This compound functions as a competitive inhibitor of DPD. By binding to the active site of DPD, it prevents the enzyme from metabolizing fluoropyrimidine drugs like 5-FU. This inhibition results in increased systemic concentrations of 5-FU, thereby amplifying its cytotoxic effects on rapidly dividing cancer cells. The enhanced availability of 5-FU can lead to improved therapeutic outcomes in cancer treatment .

Pharmacokinetics

Research indicates that this compound has distinct pharmacokinetic properties that are pivotal for its effectiveness:

  • Absorption : Following oral administration, this compound reaches peak plasma concentrations within 1.5 to 3.3 hours.
  • Half-Life : The terminal half-life ranges from 3.3 to 5.8 hours.
  • Bioavailability : Studies show that this compound significantly alters the pharmacokinetics of co-administered drugs like tegafur and 5-FU, leading to increased plasma levels and prolonged action .

Comparative Analysis with Other Compounds

The following table summarizes the similarities and differences between this compound and related compounds:

Compound NameStructure SimilarityMechanism of ActionUnique Features
GimeracilSimilar core structureDihydropyrimidine dehydrogenase inhibitorNon-isotopically labeled version
UridinePyrimidine baseNucleotide synthesisNatural nucleoside
CapecitabineFluoropyrimidineProdrug converted to 5-FUOral administration
TegafurFluoropyrimidineProdrug of 5-FUEnhances bioavailability

The unique stable isotope labeling in this compound allows for enhanced detection and quantification in research applications compared to non-labeled counterparts.

Case Studies and Research Findings

  • In Vivo Studies : Research has demonstrated that this compound effectively increases the concentration of active 5-FU metabolites in tumor tissues compared to gastrointestinal tissues in animal models. This suggests a targeted enhancement of drug efficacy at tumor sites while potentially minimizing systemic toxicity .
  • Clinical Applications : A clinical study involving patients with gastric cancer highlighted the importance of DPD inhibition by Gimeracil derivatives. The study found significant correlations between genetic polymorphisms affecting DPD activity and patient responses to fluoropyrimidine therapies, underscoring the relevance of this compound in personalized medicine approaches .
  • Pharmacokinetic Studies : A randomized crossover study assessed the bioequivalence between formulations containing this compound and standard formulations. Results indicated that all geometric mean ratios fell within acceptable ranges, confirming that this compound maintains similar pharmacokinetic profiles to its non-labeled counterpart while providing additional research utility through isotopic labeling .

Properties

CAS No.

1184979-29-0

Molecular Formula

C5H4ClNO2

Molecular Weight

148.519

IUPAC Name

5-chloro-4-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1

InChI Key

ZPLQIPFOCGIIHV-VWNJCJTFSA-N

SMILES

C1=C(C(=CNC1=O)Cl)O

Synonyms

5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3;  5-Chloro-2,4-dihydroxypyridine-13C3;  5-Chloro-4-hydroxy-2-pyridone-13C3;  Gimestat-13C3;  CDHP -13C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gimeracil-13C3
Reactant of Route 2
Reactant of Route 2
Gimeracil-13C3
Reactant of Route 3
Reactant of Route 3
Gimeracil-13C3
Reactant of Route 4
Reactant of Route 4
Gimeracil-13C3
Reactant of Route 5
Gimeracil-13C3
Reactant of Route 6
Reactant of Route 6
Gimeracil-13C3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.